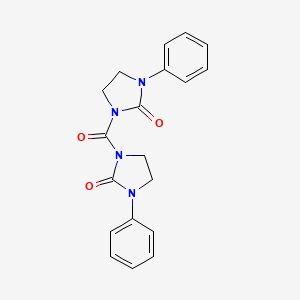
1,1'-Carbonylbis(3-phenylimidazolidin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) is a chemical compound known for its unique structure and properties. It is formed by the reaction of phosgene with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one, followed by the reaction of the resulting acid chloride with ammonia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-carbonylbis(3-phenylimidazolidin-2-one) involves the following steps:
Reaction with Phosgene: Phosgene reacts with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one to form 2-oxo-3-phenylimidazolidine-1-carbonyl chloride.
Formation of the Final Compound: The resulting acid chloride then reacts with ammonia to produce 1,1’-carbonylbis(3-phenylimidazolidin-2-one).
Industrial Production Methods
While specific industrial production methods for 1,1’-carbonylbis(3-phenylimidazolidin-2-one) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidin-2-one derivatives.
Scientific Research Applications
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-carbonylbis(3-phenylimidazolidin-2-one) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes through its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
1,1’-Carbonyldiimidazole: Another compound with a similar structure but different functional groups.
2-Phenylbenzimidazole: A related compound with potential anticancer properties.
Uniqueness
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it valuable in research and industrial applications.
Properties
CAS No. |
62898-93-5 |
|---|---|
Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(2-oxo-3-phenylimidazolidine-1-carbonyl)-3-phenylimidazolidin-2-one |
InChI |
InChI=1S/C19H18N4O3/c24-17-20(15-7-3-1-4-8-15)11-13-22(17)19(26)23-14-12-21(18(23)25)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
LZAFYEHEQQNWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=CC=C2)C(=O)N3CCN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















